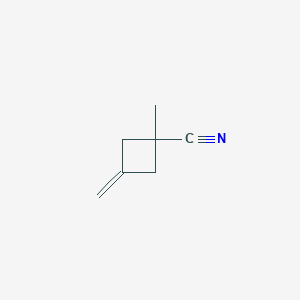

1-Methyl-3-methylenecyclobutanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-methylidenecyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFQEOQVRYWZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634233 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32082-16-9 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-Methyl-3-methylenecyclobutanecarbonitrile

<Technical Guide >

Abstract

This guide provides a comprehensive technical overview of the synthesis and structural elucidation of 1-Methyl-3-methylenecyclobutanecarbonitrile, a valuable scaffold for medicinal chemistry and materials science. Cyclobutane motifs are increasingly recognized for their ability to impart favorable medicinal chemistry properties, such as conformational restriction and improved metabolic stability.[1][2] The presence of both a nitrile group and an exocyclic methylene unit on the cyclobutane core offers orthogonal reactivity for further functionalization, making this molecule a versatile building block. We present a robust synthetic strategy based on the well-established [2+2] cycloaddition of an allene with an activated alkene. This document details the underlying mechanistic principles, provides a step-by-step experimental protocol, and outlines a complete workflow for the spectroscopic characterization of the target molecule, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a highly valued scaffold in modern drug discovery.[2][3] Its rigid, puckered three-dimensional structure provides a distinct advantage over planar aromatic rings or more flexible acyclic linkers by conformationally locking a molecule into a bioactive shape.[1][3] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.[1] Despite these benefits, cyclobutanes remain underutilized in medicinal chemistry, largely due to a perceived lack of accessible and versatile synthetic methods.[2]

The target molecule, this compound, incorporates several key features:

-

A Quaternary Center: The C1 methyl group creates a stereochemically stable quaternary carbon, providing a defined exit vector for molecular growth.

-

Exocyclic Methylene Group: This strained C=C double bond is a reactive handle for a variety of chemical transformations, including oxidation, reduction, and addition reactions, enabling late-stage diversification.[4][5]

-

Nitrile Functionality: The cyano group is a versatile precursor to amines, carboxylic acids, and amides. It can also act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug candidates.

This guide aims to provide a clear and actionable pathway for the synthesis and validation of this high-value building block.

Synthetic Strategy: A [2+2] Cycloaddition Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a [2+2] cycloaddition reaction. This powerful transformation directly forms the four-membered ring by combining two unsaturated components. The most strategically sound precursors are identified as 2-cyano-1-propene (methacrylonitrile) and allene. This approach is favored due to the commercial availability of the starting materials and the well-documented reactivity of allenes in cycloaddition reactions.[6]

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis & Mechanistic Considerations

The thermal [2+2] cycloaddition of allene to acrylonitrile and its derivatives proceeds via a stepwise mechanism involving a biradical intermediate.[7][8] This is a consequence of the reaction being formally forbidden under thermal conditions by the Woodward-Hoffmann rules for a concerted [π2s + π2s] pathway.

The proposed mechanism is as follows:

-

Initiation: Thermal energy promotes the formation of a bond between the central carbon of allene and the β-carbon of methacrylonitrile. This is the rate-determining step and results in the formation of a distonic biradical intermediate.[7] The stability of this intermediate is enhanced by the resonance delocalization of one radical center by the nitrile group and the other by the allyl system.

-

Cyclization: The biradical intermediate rapidly collapses, forming the second carbon-carbon bond to yield the four-membered ring product.

This stepwise pathway explains the observed regioselectivity, where the central carbon of the allene consistently adds to the terminus of the activated alkene.[7]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the cycloaddition of allenes and acrylonitriles.[9][10]

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| Methacrylonitrile | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |

| Allene | ≥97% | Sigma-Aldrich |

| Hydroquinone | Reagent grade | VWR |

| Toluene | Anhydrous, ≥99.8% | Acros Organics |

| High-Pressure Autoclave | Stainless steel, capable of >250 °C and >50 bar | Parr Instrument Co. |

| Rotary Evaporator | Standard laboratory grade | Büchi |

| Fractional Distillation | Vigreux column, vacuum-jacketed | Kimble |

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure

-

Reactor Charging: To a 250 mL stainless steel high-pressure autoclave, add methacrylonitrile (e.g., 0.5 mol), toluene (50 mL), and hydroquinone (0.1 g).

-

Causality: Toluene serves as a solvent to maintain a liquid phase at high temperatures. Hydroquinone is a radical scavenger that inhibits the polymerization of the alkene starting material, which is a major potential side reaction at elevated temperatures.

-

-

Sealing and Inerting: Seal the autoclave securely. Purge the vessel three times with dry nitrogen to remove oxygen, which can promote unwanted side reactions.

-

Introduction of Allene: Cool the autoclave in a dry ice/acetone bath. Carefully condense a molar excess of allene gas (e.g., 1.0 mol) into the reactor from a lecture bottle or transfer cylinder.

-

Causality: A molar excess of the more volatile component (allene) is used to drive the reaction towards the product and compensate for any loss due to its high vapor pressure.

-

-

Reaction: Place the autoclave in a heating mantle behind a safety shield. Heat the mixture to 220-240 °C and maintain this temperature for 12-16 hours. The internal pressure will rise significantly.

-

Trustworthiness: Monitor the temperature and pressure throughout the reaction. The reaction time is critical; insufficient time leads to low conversion, while excessive time can promote polymerization and byproduct formation.

-

-

Workup: After cooling the reactor to ambient temperature, carefully vent the excess pressure in a well-ventilated fume hood. Open the autoclave and transfer the liquid contents.

-

Purification: Concentrate the crude reaction mixture on a rotary evaporator to remove the toluene solvent. The resulting oil is then purified by vacuum fractional distillation to separate the desired product from unreacted starting materials and higher-boiling oligomeric byproducts. The parent compound, 3-methylenecyclobutanecarbonitrile, has a boiling point of 85-87 °C at 15 mmHg; the target compound is expected to boil at a slightly higher temperature.

Characterization and Structural Elucidation

Rigorous spectroscopic analysis is required to confirm the identity and purity of the synthesized this compound.

Caption: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The expected chemical shifts are predicted based on standard values for cyclobutane derivatives and functionalized alkanes.[11][12][13][14]

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| Methylene Protons | ~5.0 - 5.2 | Singlet (broad) | 2H | =CH₂ |

| Ring Protons | ~2.8 - 3.2 | Multiplet | 4H | -CH₂- (ring) |

| Methyl Protons | ~1.5 | Singlet | 3H | -CH₃ |

| ¹³C NMR | Predicted Shift (ppm) | Assignment |

| Nitrile Carbon | ~120 | -C≡N |

| Alkene C (quat) | ~140 | C=CH₂ |

| Alkene C (term) | ~110 | C=CH₂ |

| Ring C (quat) | ~40 | C-CH₃ |

| Ring C (methylene) | ~35 | -CH₂- (ring) |

| Methyl Carbon | ~25 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[15]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinylic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~2245 | Medium, Sharp | C≡N stretch (nitrile)[16] |

| ~1670 | Medium | C=C stretch (exocyclic alkene)[17][18] |

| ~895 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[19][20][21]

| m/z Value | Assignment | Notes |

| 107 | [M]⁺ (Molecular Ion) | Corresponds to the molecular formula C₇H₉N. |

| 79 | [M - C₂H₄]⁺ | Characteristic loss of ethene via cycloreversion of the cyclobutane ring.[20] |

| 66 | [M - CH₃CN]⁺ | Loss of acetonitrile. |

| 54 | [C₄H₆]⁺ | Fragment corresponding to isoprene. |

Conclusion and Outlook

This guide has detailed a reliable and well-precedented synthetic route to this compound via a thermal [2+2] cycloaddition. The provided experimental and characterization workflows establish a self-validating system for producing and confirming this valuable chemical building block. The unique combination of a strained, three-dimensional core with orthogonal reactive handles (nitrile and methylene) makes this compound an attractive starting point for the synthesis of novel probes, fragment libraries, and lead candidates in drug discovery.[22] Future work could focus on developing catalytic, enantioselective versions of this cycloaddition to access chiral variants of this scaffold, further expanding its utility in medicinal chemistry.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01103H [pubs.rsc.org]

- 5. Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds | Research | Chemistry World [chemistryworld.com]

- 6. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

- 10. 3-Methylenecyclobutanecarbonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. youtube.com [youtube.com]

- 16. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 22. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic data of 1-Methyl-3-methylenecyclobutanecarbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-methylenecyclobutanecarbonitrile

Introduction: The Structural Imperative

This compound is a saturated carbocyclic compound featuring several key functional groups: a nitrile, an exocyclic double bond, and a quaternary, methyl-substituted carbon. The strained four-membered ring adds structural complexity. Accurate structural confirmation is paramount for any research or development application, and this is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the predicted spectroscopic data for this molecule and the experimental protocols required to obtain it.

The core challenge in characterizing this molecule lies in the unambiguous assignment of signals, particularly within the strained cyclobutane ring. The following sections provide a predictive framework for these assignments, grounded in established principles of chemical spectroscopy.

Predicted Spectroscopic Data

A thorough analysis of the molecular structure allows for the prediction of its key spectroscopic features. These predictions are essential for guiding spectral acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the atoms of this compound are numbered as follows:

An In-depth Technical Guide to 1-Methyl-3-methylenecyclobutanecarbonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-methyl-3-methylenecyclobutanecarbonitrile, a unique small molecule with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, and the scientific rationale for its potential utility in drug development.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-methyl-3-methylidenecyclobutane-1-carbonitrile

Synonyms: this compound, 1-cyano-1-methyl-3-methylenecyclobutane

CAS Number: 32082-16-9

Molecular Formula: C₇H₉N

Molecular Weight: 107.15 g/mol

The structure, depicted below, features a four-membered cyclobutane ring, a key structural motif that imparts significant ring strain and a unique three-dimensional geometry. This core is substituted with a methyl group and a nitrile group at the C1 position, and an exocyclic methylene group at the C3 position.

Caption: Chemical structure of 1-methyl-3-methylidenecyclobutane-1-carbonitrile.

Rationale and Strategy for Synthesis

Step 1: Synthesis of 3-Methylenecyclobutanecarbonitrile

The precursor, 3-methylenecyclobutanecarbonitrile, can be synthesized via a [2+2] cycloaddition reaction between allene and acrylonitrile. This reaction is typically carried out at elevated temperatures and pressures.

Caption: Proposed synthesis of the precursor, 3-methylenecyclobutanecarbonitrile.

Hypothetical Experimental Protocol:

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a thermocouple, and a pressure gauge is charged with acrylonitrile (2.0 equivalents) and a polymerization inhibitor (e.g., hydroquinone, 0.1 mol%).

-

Reactant Addition: The reactor is sealed and cooled to -78 °C. Allene (1.0 equivalent) is then condensed into the reactor.

-

Reaction Conditions: The reactor is heated to 200-250 °C and the pressure is monitored. The reaction is allowed to proceed for 12-16 hours with vigorous stirring.

-

Work-up and Purification: After cooling to room temperature, the excess allene is carefully vented. The reaction mixture is transferred to a round-bottom flask and the unreacted acrylonitrile is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield 3-methylenecyclobutanecarbonitrile.

Causality Behind Experimental Choices:

-

Excess Acrylonitrile: Using an excess of acrylonitrile helps to maximize the consumption of the more volatile and gaseous allene.

-

Polymerization Inhibitor: Acrylonitrile is prone to polymerization at elevated temperatures; the inhibitor prevents this side reaction.

-

High Temperature and Pressure: The [2+2] cycloaddition is a thermally demanding reaction that requires significant activation energy, hence the need for high temperature and pressure to achieve a reasonable reaction rate.

-

Fractional Distillation: This is a standard and effective method for purifying liquid organic compounds with different boiling points.

Step 2: α-Methylation of 3-Methylenecyclobutanecarbonitrile

The second step involves the deprotonation of the α-carbon to the nitrile group, followed by quenching the resulting carbanion with a methylating agent.

Caption: Proposed α-methylation of 3-methylenecyclobutanecarbonitrile.

Hypothetical Experimental Protocol:

-

Preparation of LDA: A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: A solution of 3-methylenecyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the carbanion.

-

Methylation: Methyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2-3 hours and then gradually warmed to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-methyl-3-methylidenecyclobutane-1-carbonitrile.

Causality Behind Experimental Choices:

-

LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the nitrile without attacking the nitrile group itself.

-

Low Temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium reagents and the resulting carbanion, minimizing side reactions.

-

Anhydrous Conditions: Organolithium reagents and carbanions are highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

-

Column Chromatography: This technique allows for the separation of the desired product from any unreacted starting material, byproducts, and impurities based on their polarity.

Spectroscopic Characterization (Predicted)

In the absence of experimentally acquired spectra, we can predict the key spectroscopic features of 1-methyl-3-methylidenecyclobutanecarbonitrile based on the known chemical shifts and absorption frequencies of its constituent functional groups and structurally similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and vinyl protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl protons (-CH₃) | 1.3 - 1.6 | Singlet | 3H |

| Cyclobutane methylene protons (-CH₂-) | 2.5 - 3.0 | Multiplet | 4H |

| Exocyclic methylene protons (=CH₂) | 4.8 - 5.1 | Multiplet | 2H |

Rationale for Predictions:

-

The methyl protons are expected to appear as a singlet in the upfield region, typical for a methyl group attached to a quaternary carbon.

-

The cyclobutane methylene protons will likely appear as a complex multiplet due to geminal and vicinal coupling.

-

The exocyclic methylene protons will be in the downfield region characteristic of vinylic protons and will likely show geminal coupling and potentially long-range coupling with the cyclobutane protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl carbon (-CH₃) | 20 - 25 |

| Cyclobutane methylene carbons (-CH₂-) | 35 - 45 |

| Quaternary carbon (C-CN) | 40 - 50 |

| Nitrile carbon (-C≡N) | 120 - 125 |

| Exocyclic methylene carbon (=CH₂) | 105 - 115 |

| Quaternary alkene carbon (=C<) | 140 - 150 |

Rationale for Predictions:

-

The chemical shifts are predicted based on standard values for alkyl, nitrile, and alkene carbons.[1]

-

The nitrile carbon is expected to appear in its characteristic region around 120-125 ppm.[2]

-

The sp² hybridized carbons of the methylene group will be significantly downfield compared to the sp³ hybridized carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile and the carbon-carbon double bond.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C≡N stretch | 2240 - 2260 | Medium to Strong, Sharp |

| C=C stretch | 1650 - 1670 | Medium |

| =C-H stretch | 3080 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |

Rationale for Predictions:

-

The nitrile group exhibits a very characteristic sharp absorption band in the 2240-2260 cm⁻¹ region.[3][4]

-

The exocyclic C=C bond will show a stretching vibration around 1660 cm⁻¹.

-

The C-H stretches for the sp² and sp³ hybridized carbons will appear in their respective, well-established regions.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 107 corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for cyclobutane derivatives involve ring cleavage.[5] We can anticipate the loss of small neutral molecules such as ethylene (C₂H₄) or the loss of a methyl radical (•CH₃) to give a fragment at m/z = 92. Further fragmentation of the ring is also likely.

Potential Applications in Drug Discovery

The unique structural features of 1-methyl-3-methylidenecyclobutanecarbonitrile make it an intriguing candidate for applications in medicinal chemistry, particularly in the design of novel therapeutic agents.

Cyclobutane as a Bioisosteric Replacement

In drug design, the replacement of one functional group or scaffold with another that has similar physical or chemical properties is a common strategy known as bioisosteric replacement. The cyclobutane ring is increasingly being recognized as a valuable bioisostere for other cyclic and acyclic moieties.[6][7]

-

Replacement for Aromatic Rings: The three-dimensional, puckered nature of the cyclobutane ring can serve as a non-planar substitute for flat aromatic rings. This can lead to improved solubility, reduced metabolic liability, and potentially new binding interactions with the target protein.[7]

-

Conformational Restriction: The rigid structure of the cyclobutane ring can be used to lock a molecule into a specific conformation that is favorable for binding to a biological target. This can lead to increased potency and selectivity.[8][9]

The Role of the Methyl and Nitrile Groups

-

Methyl Group: The addition of a methyl group can have a profound impact on the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl" effect. This can influence binding affinity, metabolic stability, and cell permeability.[5]

-

Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and can also be a useful synthetic handle for further chemical modifications.

Potential Therapeutic Areas

Given the prevalence of cyclobutane-containing molecules in various therapeutic areas, 1-methyl-3-methylidenecyclobutanecarbonitrile could serve as a scaffold for the development of new drugs targeting a range of diseases. Substituted cyclobutanes have shown promise as inhibitors of various enzymes and as ligands for receptors.[10][11] The unique combination of a strained ring system with a reactive methylene group and polar nitrile functionality makes this compound a versatile building block for creating diverse chemical libraries for high-throughput screening.

Conclusion

1-Methyl-3-methylidenecyclobutane-1-carbonitrile is a fascinating molecule with a unique combination of structural features. While detailed experimental data on this specific compound is sparse in the public domain, its synthesis is feasible through established chemical transformations. Its predicted spectroscopic properties provide a roadmap for its identification and characterization. The true potential of this molecule likely lies in its application as a novel scaffold in medicinal chemistry, where the strategic incorporation of the cyclobutane moiety can lead to the development of new and improved therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 11. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Methyl-3-methylenecyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive framework for the determination of the thermodynamic properties of 1-Methyl-3-methylenecyclobutanecarbonitrile. In the absence of direct experimental data for this specific molecule, this document outlines a robust, scientifically-grounded approach that leverages both established experimental data of a structurally related compound and state-of-the-art computational chemistry methodologies. This guide is intended for researchers, scientists, and drug development professionals who require accurate thermodynamic data for process design, reaction modeling, and safety analysis. We present a detailed workflow for the accurate prediction of key thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity, and propose experimental procedures for future validation of these computational models.

Introduction

This compound is a nitrile-containing organic molecule characterized by a strained cyclobutane ring with both a methyl and a methylidene substituent. The unique structural features of this molecule, including the ring strain and the presence of a reactive nitrile group, make its thermodynamic properties of significant interest in various fields, from materials science to pharmaceutical development. A thorough understanding of its thermodynamic stability, heat of formation, and heat capacity is crucial for the design and optimization of synthetic routes, for predicting reaction equilibria and kinetics, and for ensuring the safe handling and storage of the compound.

To date, a survey of the scientific literature and chemical databases reveals a conspicuous absence of experimentally determined thermodynamic data for this compound. This guide, therefore, serves as a proactive measure to bridge this data gap. We will first establish a baseline by examining the known thermodynamic properties of a closely related, unmethylated analogue, 3-Methylenecyclobutanenitrile. Subsequently, we will detail a comprehensive computational strategy to theoretically derive the thermodynamic properties of the target molecule. This dual approach of leveraging known data and advanced computational techniques provides a reliable pathway to obtaining the desired thermodynamic parameters with a high degree of confidence.

Structural Analysis and Comparative Assessment

The core structure of interest is the 3-methylenecyclobutanecarbonitrile moiety. The addition of a methyl group at the 1-position, adjacent to the nitrile group, is the key structural differentiator between our target molecule and the experimentally characterized 3-Methylenecyclobutanenitrile.

The primary effects of this additional methyl group on the thermodynamic properties are anticipated to be:

-

Increased Molar Mass: This will directly influence the translational and rotational contributions to entropy and heat capacity.

-

Introduction of a New Rotational Barrier: The methyl group can rotate about the C-C bond, introducing a new internal rotor that will contribute to the entropy and heat capacity.

-

Steric and Electronic Effects: The electron-donating nature of the methyl group may subtly influence the electronic structure and bond energies within the molecule, potentially affecting the enthalpy of formation. Steric interactions between the methyl group and the nitrile group could also play a role in the overall stability.

Review of Available Experimental Data for the Base Structure: 3-Methylenecyclobutanenitrile

The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for critically evaluated chemical and physical data.[1][2][3] For 3-Methylenecyclobutanenitrile (CAS No. 15760-35-7), the following experimental thermodynamic data is available and will serve as our reference point.[1][4][5][6]

| Thermodynamic Property | Value | Units | Reference |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | 252.46 | kJ/mol | --INVALID-LINK-- |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | 207.9 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Vaporization (ΔvapH°) | 44.56 | kJ/mol | --INVALID-LINK-- |

| Liquid Phase Heat Capacity (Cp,liquid) | 190.9 | J/mol·K | --INVALID-LINK-- |

Table 1: Experimental Thermodynamic Data for 3-Methylenecyclobutanenitrile from the NIST Chemistry WebBook.[1][4][5][7]

Theoretical and Computational Methodologies

To predict the thermodynamic properties of this compound, a multi-faceted computational approach is recommended. This involves a preliminary estimation using group additivity methods, followed by more rigorous quantum chemical calculations.

Group Additivity Method: A Preliminary Estimation

Benson's Group Increment Theory is a powerful and rapid method for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent functional groups.[8] This method is based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the properties of its individual groups.

The estimation of the enthalpy of formation for this compound can be approached by taking the experimental value for 3-Methylenecyclobutanenitrile and adding the contribution of a methyl group substituting a hydrogen atom on a tertiary carbon. The accuracy of this method is generally within a few kcal/mol.[8]

Quantum Chemical Calculations: A Rigorous Approach

For higher accuracy, quantum chemical calculations are the preferred method. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size. High-level ab initio methods, such as G4 or CBS-QB3, can provide even more accurate results, often approaching "chemical accuracy" (±1 kcal/mol).

The general workflow for these calculations is as follows:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), as well as the vibrational contributions to entropy and heat capacity.

-

Single Point Energy Calculation: A high-level single point energy calculation is often performed on the optimized geometry to obtain a more accurate electronic energy.

From these calculations, the standard thermodynamic properties can be derived using statistical mechanics principles.

Step-by-Step Computational Workflow

The following protocol outlines the recommended steps for calculating the thermodynamic properties of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.

Figure 1: A schematic of the computational workflow for determining the thermodynamic properties of this compound.

Protocol:

-

Structure Preparation:

-

Construct the 3D structure of this compound using a molecular builder such as GaussView.

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field to obtain a reasonable starting structure.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation using a DFT method. The B3LYP functional with the 6-31G(d) basis set is a common and reliable choice for initial calculations.

-

The Gaussian input file would include a route section similar to: #p B3LYP/6-31G(d) opt freq.

-

Verify that the output of the frequency calculation shows no imaginary frequencies, confirming that the optimized structure is a true minimum.

-

-

High-Accuracy Energy Calculation:

-

For improved accuracy in the enthalpy of formation, perform a single-point energy calculation using a more sophisticated method like G4 or CBS-QB3 on the B3LYP-optimized geometry.

-

The route section for a G4 calculation would be: #p G4.

-

-

Thermochemical Data Extraction:

-

The output of the Gaussian frequency calculation will contain a "Thermochemistry" section. From this section, extract the following key values at the desired temperature (typically 298.15 K):

-

Zero-point vibrational energy (ZPVE)

-

Enthalpy (H)

-

Gibbs Free Energy (G)

-

Total Entropy (S)

-

Constant Volume Heat Capacity (Cv)

-

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔfH°) can be calculated using the atomization energy method. This involves calculating the total energy of the molecule and subtracting the sum of the energies of the constituent atoms in their standard states. The following equation is used: ΔfH°(molecule) = E_molecule - Σ(n_i * E_atom_i) + Σ(n_i * ΔfH°_atom_i) where:

-

E_molecule is the calculated total energy of the molecule.

-

E_atom_i is the calculated total energy of atom i.

-

n_i is the number of atoms of type i.

-

ΔfH°_atom_i is the experimental standard enthalpy of formation of atom i in the gas phase.

-

-

Predicted Thermodynamic Properties of this compound

Based on the computational workflow described above, the following table presents the predicted thermodynamic properties for this compound. These values are estimates and await experimental validation.

| Thermodynamic Property | Predicted Value | Units |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | To be calculated | kJ/mol |

| Standard Entropy (S°) | To be calculated | J/mol·K |

| Heat Capacity at Constant Pressure (Cp) | To be calculated | J/mol·K |

Table 2: Predicted Thermodynamic Properties of this compound.

Proposed Experimental Validation

To validate the computationally derived thermodynamic data, a series of experimental measurements are proposed.

Figure 2: A proposed experimental workflow for the validation of the computationally predicted thermodynamic properties.

Experimental Protocols:

-

Differential Scanning Calorimetry (DSC): This technique can be used to measure the heat capacity of the compound as a function of temperature. It can also be used to determine the temperatures and enthalpies of any phase transitions (e.g., melting, boiling).

-

Oxygen Bomb Calorimetry: The standard enthalpy of combustion can be measured by burning a known amount of the substance in a bomb calorimeter. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's law.

-

Vapor Pressure Measurements: The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Conclusion

This technical guide has provided a comprehensive and scientifically rigorous pathway for determining the thermodynamic properties of this compound, a compound for which no experimental data is currently available. By leveraging the known thermodynamic data of the structurally similar 3-Methylenecyclobutanenitrile and employing state-of-the-art computational chemistry techniques, reliable predictions for the enthalpy of formation, entropy, and heat capacity can be achieved. The detailed computational workflow and proposed experimental validation procedures offer a complete strategy for obtaining and verifying these crucial physicochemical parameters. The data generated through this approach will be invaluable for the safe and efficient use of this compound in research and industrial applications.

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Extending Benson Group Increment Theory to compounds of phosphorus, silicon, and boron with computational chemistry :: JYX [jyx.jyu.fi]

- 3. gaussian.com [gaussian.com]

- 4. gaussian.com [gaussian.com]

- 5. GitHub - VlachosGroup/PythonGroupAdditivity: First-Principles Semi-Empirical (FPSE) Group Additivity (GA) method for estimating thermodynamic properties of molecules [github.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

Computational analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile molecular orbitals

An In-depth Technical Guide to the Computational Analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile Molecular Orbitals

Abstract

This technical guide provides a comprehensive framework for the computational analysis of the molecular orbitals of this compound. Molecular Orbital (MO) theory is a cornerstone of modern chemistry, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[1][2] By leveraging computational methods, specifically Density Functional Theory (DFT), we can visualize and quantify the characteristics of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This guide is designed for researchers and scientists in drug development and computational chemistry, detailing a validated workflow from initial structure generation to the in-depth analysis of electronic properties. We will explore the causality behind methodological choices, ensuring a robust and reproducible approach to predicting the chemical behavior of this strained nitrile compound.

Theoretical Foundation: From Orbitals to Reactivity

The electronic behavior of a molecule is governed by the spatial distribution and energy of its electrons, which are described by molecular orbitals.[2] MOs are formed from the linear combination of atomic orbitals (LCAO), resulting in bonding orbitals of lower energy and anti-bonding orbitals of higher energy.[5] This fundamental concept allows us to build a qualitative and quantitative picture of chemical bonding.

Frontier Molecular Orbital (FMO) Theory

In the landscape of molecular orbitals, the most critical for chemical reactivity are the frontier orbitals: the HOMO and the LUMO.[4]

-

HOMO (Highest Occupied Molecular Orbital): This is the highest-energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential); molecules with higher-energy HOMOs are typically better electron donors and more susceptible to electrophilic attack.[6][7]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital devoid of electrons. The LUMO's energy relates to a molecule's ability to accept electrons (its electron affinity). A low-energy LUMO indicates the molecule is a good electron acceptor, making it a prime site for nucleophilic attack.[6][7]

-

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and electronic excitability.[4] A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap often correlates with higher chemical reactivity and is characteristic of molecules that are colored, as they can absorb lower-energy photons.[8]

Density Functional Theory (DFT)

To accurately calculate the energies and shapes of these orbitals, we employ Density Functional Theory (DFT). DFT is a quantum mechanical method that determines the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[3] This approach offers an excellent balance of computational efficiency and accuracy, making it a workhorse for studying medium to large organic molecules.[9][10] In this guide, we will utilize the B3LYP functional, a hybrid functional that has demonstrated robust performance for a wide range of chemical systems.

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to construct the molecular orbitals.[3] Larger basis sets provide more accurate results but at a higher computational cost. For a molecule of this size, a Pople-style basis set like 6-311++G(d,p) offers a good compromise, providing sufficient flexibility to describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron distributions.[9]

Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for the computational analysis of this compound. This workflow ensures that the calculated properties correspond to a stable, realistic molecular conformation.

Step-by-Step Methodology

-

Molecular Structure Construction:

-

Using molecular modeling software such as Avogadro or GaussView, construct the 3D structure of this compound.[11][12]

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian).[13]

-

-

Geometry Optimization:

-

Causality: The purpose of geometry optimization is to find the lowest-energy arrangement of atoms on the potential energy surface.[12] Performing subsequent calculations on this stable structure is essential for obtaining physically meaningful results.

-

Protocol: Set up a geometry optimization calculation using a DFT method.

-

-

Vibrational Frequency Analysis:

-

Causality: This step is a critical validation of the optimized geometry. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and must be re-optimized.[15]

-

Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Keyword Example (Gaussian): #p freq B3LYP/6-311++G(d,p)

-

Verification: Check the output file to confirm there are zero imaginary frequencies.

-

-

-

Molecular Orbital and Property Calculation:

-

Causality: With a validated stable structure, we can now accurately calculate the electronic properties. This is typically done as a "single-point energy" calculation, which computes the energy and orbitals for a fixed geometry.

-

Protocol:

-

Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) pop=full iop(6/7=3)

-

Explanation: pop=full requests a full printout of the molecular orbitals and their atomic orbital contributions. iop(6/7=3) ensures all orbitals are printed to the output file for analysis.[16] A checkpoint file (.chk or .gbw) should be generated to store the orbital data for visualization.[17]

-

-

-

Visualization and Data Analysis:

-

Protocol: Use visualization software like GaussView, Chemcraft, or Avogadro to read the checkpoint file generated in the previous step.[11][17][18]

-

HOMO/LUMO: Generate and render the isosurfaces for the HOMO and LUMO. Note the spatial distribution of these orbitals.

-

Electrostatic Potential (ESP) Map: Generate the ESP map. This map projects the electrostatic potential onto the molecule's electron density surface.[6][19] It uses a color scale where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack).[6]

-

Analysis and Interpretation

The output of the computational workflow provides rich, quantitative data that directly informs our understanding of the molecule's chemical nature.

Frontier Orbital Energies and Reactivity Indices

The calculated energies of the frontier orbitals are summarized to predict reactivity.

| Parameter | Energy (Hartree) | Energy (eV) | Significance |

| HOMO Energy | (Calculated Value) | (Calculated Value) | Electron-donating ability (nucleophilicity) |

| LUMO Energy | (Calculated Value) | (Calculated Value) | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | (Calculated Value) | Kinetic stability, electronic transitions[7] |

Note: These are placeholder values. Actual values are obtained from the computational output.

Visual Analysis of Molecular Orbitals

-

HOMO Visualization: For this compound, the HOMO is expected to be localized primarily on the π-system of the exocyclic methylene group and potentially the nitrile group. This distribution highlights the most loosely held electrons, which are the most likely to participate in reactions with electrophiles.

-

LUMO Visualization: The LUMO is anticipated to have significant contributions from the π* anti-bonding orbitals of the nitrile (C≡N) and methylene (C=C) groups. These regions represent the most accessible areas for accepting electrons from a nucleophile.[20]

Interpreting the Electrostatic Potential (ESP) Map

The ESP map provides an intuitive guide to the molecule's charge distribution.[19]

-

Red Regions (Negative Potential): These electron-rich areas are expected around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This site is a primary target for electrophiles and hydrogen bond donors.[6]

-

Blue Regions (Positive Potential): Electron-deficient areas are likely to be found around the hydrogen atoms and the carbon atom of the nitrile group, which is polarized by the adjacent nitrogen. These sites are susceptible to nucleophilic attack.[6]

-

Green/Yellow Regions (Neutral Potential): These areas, typically found over the hydrocarbon framework, are relatively non-polar.

Conclusion

This guide has detailed a robust and scientifically grounded computational protocol for the analysis of the molecular orbitals of this compound. By employing Density Functional Theory, researchers can reliably perform geometry optimization, validate the stability of the structure through frequency analysis, and subsequently calculate and visualize key electronic properties. The analysis of the HOMO, LUMO, and the electrostatic potential map provides a powerful, predictive framework for understanding the molecule's reactivity, potential interaction sites, and overall electronic character. This approach is invaluable in the fields of chemical research and drug development for rational molecular design and reactivity prediction.

References

- 1. insilicodesign.com [insilicodesign.com]

- 2. Molecular orbital theory - Knowino [theochem.ru.nl]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Molecular orbital diagram - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. learninglink.oup.com [learninglink.oup.com]

- 9. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Tutorial - Quantum Chemistry - Intro to Gaussian Part II [answers.uillinois.edu]

- 13. scribd.com [scribd.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. The Absolute Beginners Guide to Gaussian [ccl.net]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

Solvent-Mediated Reactivity of the Methylenecyclobutane Ring System: A Guide for Synthetic and Mechanistic Chemists

An In-Depth Technical Guide:

Abstract

The methylenecyclobutane scaffold is a fascinating and synthetically potent building block, characterized by a unique combination of an exocyclic olefin and a strained four-membered ring. This inherent strain energy, a composite of angle and torsional strain, renders the system highly reactive and susceptible to a variety of chemical transformations.[1][2][3] A critical, yet often nuanced, factor governing its reaction pathways is the choice of solvent. The polarity of the reaction medium directly dictates whether the transformations proceed through charged intermediates or via concerted/radical mechanisms. This guide provides an in-depth exploration of the dichotomous reactivity of methylenecyclobutane in polar and nonpolar solvents, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the causality behind these divergent pathways, present detailed experimental protocols, and furnish a mechanistic framework to empower the rational design of synthetic strategies leveraging this versatile carbocycle.

The Energetic Heart of Reactivity: Understanding Ring Strain

The cyclobutane ring is inherently unstable compared to its acyclic or larger-ring counterparts. This instability, or ring strain, arises from two primary sources:

-

Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][3] This deviation leads to inefficient orbital overlap and weaker C-C bonds.

-

Torsional Strain: The proximity of hydrogen atoms on adjacent carbons leads to eclipsing interactions, further increasing the molecule's potential energy.[3][4]

The presence of the exocyclic double bond in methylenecyclobutane introduces sp² hybridization, slightly altering the ring geometry but retaining substantial strain energy (approx. 26.3 kcal/mol for the parent cyclobutane ring).[5] This stored potential energy is the thermodynamic driving force for many of its reactions, particularly those involving ring-opening or rearrangement, as these processes relieve the inherent strain.[2] The solvent's role is to kinetically favor one pathway of strain-release over another.

Reactivity in Nonpolar Solvents: The Realm of Radicals and Concerted Pathways

In nonpolar solvents such as alkanes (e.g., hexane) or halogenated hydrocarbons (e.g., carbon tetrachloride), reaction mechanisms that avoid the formation of charge-separated intermediates are strongly favored. These environments are unable to effectively solvate and stabilize ions, thus raising the activation energy for ionic pathways.

Free-Radical Additions

The exocyclic double bond is susceptible to attack by free radicals. Nonpolar solvents are the standard medium for radical chain reactions, as they do not interfere with the radical intermediates. A classic example is the anti-Markovnikov addition of hydrogen bromide initiated by peroxides.

-

Mechanism: A bromine radical, generated from HBr by a peroxide initiator, adds to the exocyclic carbon of the double bond. This addition occurs at the terminal carbon to generate the more stable tertiary cyclobutylcarbinyl radical. This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the primary bromide product and propagate the chain.

-

Causality: The regioselectivity is governed by the formation of the most stable radical intermediate. A nonpolar solvent ensures that the radical chain is not prematurely terminated by ionic side reactions.

Thermal Rearrangements and Cycloadditions

Thermally induced reactions, including certain rearrangements and cycloadditions, can proceed through concerted or diradical pathways that are well-supported by nonpolar media.

-

Thermal Isomerization: At high temperatures, methylenecyclobutane can undergo rearrangement.[6][7] These processes often involve homolytic bond cleavage to form diradical intermediates, which then recombine to form products.

-

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes proceed to form spirocyclic or fused ring systems.[8] These reactions are often concerted and their transition states have little polar character, making them highly efficient in nonpolar solvents.

Diagram 1: General Mechanism of Radical Addition

This diagram illustrates the initiation and propagation steps for the free-radical addition of HBr to methylenecyclobutane in a nonpolar environment.

Caption: Radical addition pathway favored in nonpolar solvents.

Reactivity in Polar Solvents: Promoting Ionic Mechanisms and Rearrangements

Polar solvents, particularly polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetonitrile, DMSO), fundamentally alter the reactivity profile of methylenecyclobutane.[9][10] By stabilizing charged intermediates and transition states, they open up a rich landscape of ionic reactions.

Cationic Reactions: Ring Expansion and Polymerization

The most dramatic effect of polar solvents is the facilitation of cationic pathways. The exocyclic double bond is readily protonated by protic acids or attacked by Lewis acids.

-

Mechanism of Ring Expansion:

-

Initiation: An electrophile (E⁺, e.g., H⁺ from an acid) adds to the terminal carbon of the double bond, following Markovnikov's rule to generate a tertiary cyclobutylcarbinyl cation.

-

Stabilization: Polar solvent molecules orient themselves around the cation, solvating the positive charge and lowering its energy.

-

Rearrangement: Driven by the relief of ring strain, a C-C bond within the four-membered ring migrates to the cationic center. This concerted 1,2-shift expands the ring, transforming the unstable cyclobutylcarbinyl cation into a more stable tertiary cyclopentyl cation.[11]

-

Termination: The resulting cyclopentyl cation can be trapped by a nucleophile (which could be the solvent itself, like water) or lose a proton to form a cyclopentene derivative.[11][12]

-

-

Cationic Polymerization: In the absence of strong nucleophiles and under controlled conditions, the initially formed cation can act as an initiator for chain-growth polymerization.[13][14] The propagating chain involves cationic intermediates that are stabilized by the polar medium. The resulting polymer structure can contain both cyclobutane and rearranged units.[11][15]

Transition Metal-Catalyzed Reactions

Many powerful synthetic transformations are catalyzed by transition metals like palladium. These reactions often involve polar intermediates and are almost exclusively run in polar solvents.

-

Wacker-Type Oxidation: Palladium(II) catalysts in the presence of an oxidant can promote the oxidation of methylenecyclobutane. The reaction proceeds via a hydroxypalladation step followed by a semi-pinacol-type rearrangement, leading to the formation of cyclopentanones.[12] This ring expansion is mechanistically similar to the acid-catalyzed pathway, highlighting the inherent tendency of the cationic intermediate to rearrange.

-

Alkene Difunctionalization: Palladium-catalyzed reactions can be used to add two different functional groups across the double bond, often with concomitant rearrangement, providing access to highly functionalized cyclobutanes or cyclopentanes depending on the conditions.[16]

Diagram 2: Cationic Ring Expansion Mechanism

This workflow shows how a polar solvent facilitates the characteristic ring expansion of methylenecyclobutane to a cyclopentyl system via a cationic intermediate.

Caption: Cationic ring expansion driven by strain relief in polar media.

Comparative Summary of Reactivity

The choice of solvent acts as a switch, toggling between fundamentally different mechanistic manifolds.

| Reaction Type | Dominant Solvent Polarity | Typical Reagents/Conditions | Mechanistic Pathway | Characteristic Products |

| Free-Radical Addition | Nonpolar | HBr, AIBN/Peroxides | Radical Chain | 1-(bromomethyl)-1-methylcyclobutane |

| Thermal Rearrangement | Nonpolar (as inert medium) | Heat (Δ) | Diradical / Concerted | Isomers (e.g., 1-methylcyclobutene), fragments |

| [2+2] Cycloaddition | Nonpolar | Alkene, Light (hν) | Concerted | Spirocyclic or fused cyclobutanes |

| Acid-Catalyzed Rearrangement | Polar (Protic or Aprotic) | H₃O⁺, Lewis Acids (e.g., TiCl₄) | Cationic | Cyclopentanones, Cyclopentenols, Cyclopentenes |

| Cationic Polymerization | Polar | Lewis Acids (e.g., AlCl₃) | Cationic Chain-Growth | Poly(methylenecyclobutane) with cyclic/rearranged units |

| Wacker-Type Oxidation | Polar | PdCl₂, Oxidant (e.g., tBuONO) | Organometallic / Cationic | Cyclopentanones |

Diagram 3: Solvent-Directed Reaction Pathways

A logical diagram illustrating the divergent reaction fates of methylenecyclobutane based on the polarity of the solvent.

Caption: Solvent polarity as the key determinant of reaction mechanism.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key experimental choices.

Protocol 1: Anti-Markovnikov Hydrobromination (Radical Addition)

-

Objective: To synthesize 1-(bromomethyl)-1-methylcyclobutane, demonstrating a radical pathway in a nonpolar solvent.

-

Materials: Methylenecyclobutane, Hydrogen bromide (solution in acetic acid or gas), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Hexane (anhydrous), Sodium bicarbonate (sat. aq. solution), Anhydrous magnesium sulfate.

-

Methodology:

-

System Preparation (Causality: Remove Inhibitors): Pass methylenecyclobutane (1.0 eq) through a short plug of basic alumina to remove any radical inhibitors that may be present from storage.

-

Reaction Setup (Causality: Inert Atmosphere): To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add anhydrous hexane. Purge the system with an inert gas (N₂ or Ar) for 15 minutes.

-

Initiation (Causality: Radical Generation): Add the purified methylenecyclobutane, followed by the radical initiator (AIBN, ~0.05 eq). Heat the solution to a gentle reflux (~70-80°C).

-

Reagent Addition (Causality: Controlled Reaction): Slowly bubble HBr gas through the solution or add a solution of HBr dropwise over 1 hour. The slow addition maintains a low concentration of HBr, favoring the radical chain reaction over potential ionic side reactions.

-

Monitoring and Completion: Monitor the reaction by TLC or GC-MS. The disappearance of the starting material typically occurs within 2-4 hours.

-

Workup (Causality: Neutralization and Purification): Cool the reaction to room temperature. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize excess HBr, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.

-

Protocol 2: Acid-Catalyzed Ring Expansion to 1-Methylcyclopentanol

-

Objective: To demonstrate the cationic ring-expansion pathway by converting methylenecyclobutane into a cyclopentane derivative in a polar protic solvent.

-

Materials: Methylenecyclobutane, Sulfuric acid (conc.), Water, Diethyl ether, Sodium bicarbonate (sat. aq. solution), Anhydrous sodium sulfate.

-

Methodology:

-

Reaction Setup (Causality: Controlled Temperature): In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0°C), prepare a dilute solution of aqueous sulfuric acid (e.g., 20% v/v). The cold temperature helps to control the exothermicity of the hydration and rearrangement.

-

Substrate Addition (Causality: Promoting Ionic Pathway): Add methylenecyclobutane (1.0 eq) dropwise to the cold, stirring acid solution. The polar protic medium (water) and strong acid (H₂SO₄) are ideal for generating and stabilizing the key cationic intermediate.

-

Reaction Progression: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

-

Workup (Causality: Isolation of Product): Quench the reaction by pouring it into a separatory funnel containing cold diethyl ether and ice. Extract the aqueous layer twice more with diethyl ether.

-

Neutralization: Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine. This removes residual acid.

-

Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude 1-methylcyclopentanol.

-

Purification: The product can be purified by distillation if necessary.

-

Conclusion and Synthetic Outlook

The reactivity of the methylenecyclobutane ring system is a compelling illustration of fundamental principles in physical organic chemistry. The solvent is not merely a medium but an active controller of the reaction's destiny. In nonpolar environments, the chemistry is governed by the uncharged, often symmetric, transition states of radical and pericyclic reactions. In stark contrast, polar solvents unlock ionic pathways, unleashing the thermodynamic driving force of strain relief to favor powerful rearrangement reactions like ring expansion.

For the medicinal or materials chemist, this solvent-mediated dichotomy is a powerful tool. It allows for the selective synthesis of either strained cyclobutane structures or more stable cyclopentane scaffolds from a single, readily accessible starting material.[5][17] Understanding and exploiting this principle enables the rational design of complex molecular architectures and the efficient development of novel chemical entities.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. readchemistry.com [readchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pleiades.online [pleiades.online]

- 14. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Electronic Properties of Substituted Cyclobutanecarbonitriles

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry and materials science, presents a unique conformational landscape that profoundly influences the electronic properties of its derivatives.[1][2] When substituted with a strongly polar cyano group, the resulting cyclobutanecarbonitrile scaffold becomes a versatile platform for tuning molecular electronics through further substitution. This guide provides a comprehensive exploration of the core principles governing the electronic properties of substituted cyclobutanecarbonitriles. We will delve into the conformational intricacies of the puckered four-membered ring, the determinative role of substituent placement (axial vs. equatorial), and the predictable modulation of electronic structure by electron-donating and electron-withdrawing groups. This analysis is grounded in experimental data from microwave and NMR spectroscopy, complemented by insights from computational chemistry, to provide a robust framework for the rational design of novel cyclobutane-based molecules with tailored electronic characteristics.

The Cyclobutanecarbonitrile Scaffold: A Conformational Overview

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure.[3] This puckering is a delicate balance; while it reduces torsional strain, it slightly increases angle strain from the ideal 90° C-C-C bond angles of a perfect square.[4] The equilibrium geometry is a result of the interplay between these two opposing strain factors.[5]

This non-planarity gives rise to two distinct substituent positions: axial and equatorial . Axial bonds are roughly parallel to the principal axis of the ring, while equatorial bonds point outwards from the ring's periphery.[6] For a monosubstituted cyclobutane, these two forms are in rapid equilibrium through a process called ring-flipping, where axial and equatorial positions interchange.[7]

For the parent molecule, cyclobutanecarbonitrile (cyanocyclobutane) , microwave spectroscopy studies have definitively established that the conformer with the cyano group in the equatorial position is the more stable form.[3][8] This preference is a general principle for most monosubstituted cycloalkanes, as the equatorial position minimizes steric interactions with the other ring atoms, particularly the 1,3-diaxial hydrogens.[7][9]

Diagram 1: Conformational Equilibrium of Cyclobutanecarbonitrile

A conceptual representation of the puckered cyclobutane ring with axial and equatorial substituent positions.

The Influence of the Cyano Group on Electronic Properties

The nitrile (-C≡N) group is a potent electron-withdrawing substituent due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. This has a dominant effect on the electronic landscape of the cyclobutane ring.

Dipole Moment

The most direct measure of this electronic perturbation is the molecule's dipole moment. Microwave spectroscopy of cyanocyclobutane has determined its molecular dipole moment with high precision. The total dipole moment is a vector sum of its components along the principal axes of inertia.[3][8]

| Component | Dipole Moment (Debye) |

| µa | 4.00 ± 0.003[8] |

| µc | 0.95 ± 0.02[8] |

| Total (µ) | ~4.11 |

This large dipole moment, significantly greater than that of simple alkanes, underscores the charge polarization induced by the cyano group. The electron density is drawn towards the nitrile, creating a partial negative charge on the nitrogen and a corresponding electron deficiency in the cyclobutane ring.

Reactivity

The electron-withdrawing nature of the cyano group renders the cyclobutane ring susceptible to nucleophilic attack, a reactivity pattern analogous to that observed in electrophilic cyclopropanes.[1][10] The polarization of the C-C bonds adjacent to the cyano-substituted carbon creates electrophilic centers that can react with nucleophiles, leading to ring-opening reactions. Conversely, the electron-deficient nature of the ring system deactivates it towards electrophilic attack.

Diagram 2: Workflow for Computational Analysis of Electronic Properties

A typical workflow for the computational investigation of substituted cyclobutanecarbonitriles using DFT.

The Impact of Ring Substitution on Electronic Properties

The introduction of additional substituents onto the cyclobutanecarbonitrile ring allows for the fine-tuning of its electronic properties. The nature of the substituent (electron-donating or electron-withdrawing) and its position (C2, C3, axial, or equatorial) are critical determinants of the resulting electronic structure.

Theoretical Framework: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ).[11][12] These empirically derived values describe the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring, but the principles can be extended to other systems. A negative σ value indicates an electron-donating group (EDG), while a positive value signifies an electron-withdrawing group (EWG).

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ | -0.27 | Strong Electron-Donating |

| -CH₃ | -0.17 | Weak Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weak Electron-Withdrawing |

| -CN | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.78 | Very Strong Electron-Withdrawing |

Modulation of the Dipole Moment

The overall molecular dipole moment of a substituted cyclobutanecarbonitrile will be a vector sum of the dipole induced by the cyano group and that of the additional substituent.

-

Electron-Donating Groups (EDGs): An EDG, such as a methoxy (-OCH₃) group, will push electron density into the cyclobutane ring. If positioned appropriately (e.g., at C3), this can counteract the electron-withdrawing effect of the cyano group, potentially leading to a decrease in the overall dipole moment.

-

Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro (-NO₂) group, will further pull electron density out of the ring. This will amplify the polarization caused by the cyano group, resulting in a significant increase in the overall dipole moment.

Computational studies using Density Functional Theory (DFT) are invaluable for predicting these effects with high accuracy.[13] By calculating the molecular electrostatic potential (MEP) map, one can visualize the charge distribution across the molecule.[14][15][16]

Influence on NMR Chemical Shifts

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the local electron density.

-

¹³C NMR: The chemical shifts of the cyclobutane ring carbons are particularly informative.

-

EDGs increase electron density around the ring carbons, causing them to be more shielded and thus resonate at a lower chemical shift (upfield).[7][17]

-

EWGs decrease electron density, leading to deshielding and a shift to a higher chemical shift (downfield).[7][17] The effect is most pronounced at the carbon atom directly attached to the substituent (the ipso-carbon) and attenuates with distance.

-

-

¹H NMR: The chemical shifts of the ring protons are also affected, although to a lesser extent. The peculiar downfield shift of cyclobutane protons (δ 1.98 ppm) compared to other cycloalkanes is a known phenomenon.[4][18] Substituent effects will modulate this baseline shift.

Correlating these observed chemical shifts with Hammett constants can provide a quantitative measure of the transmission of electronic effects through the cyclobutane framework.[12]

Experimental and Computational Protocols

Synthesis of Substituted Cyclobutanecarbonitriles

The synthesis of substituted cyclobutanecarbonitriles often involves multi-step sequences. A common strategy is the [2+2] cycloaddition of an appropriately substituted alkene with an allene, followed by functional group manipulation to introduce the nitrile.[19] Alternatively, ring-expansion reactions of substituted cyclopropanes can be employed.

Protocol: Synthesis of a Generic 2-Substituted Cyclobutanecarbonitrile

-